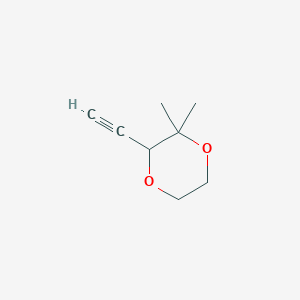

3-Ethynyl-2,2-dimethyl-1,4-dioxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-ethynyl-2,2-dimethyl-1,4-dioxane |

InChI |

InChI=1S/C8H12O2/c1-4-7-8(2,3)10-6-5-9-7/h1,7H,5-6H2,2-3H3 |

InChI Key |

BWVDLHUPKNZNJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OCCO1)C#C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Ethynyl 2,2 Dimethyl 1,4 Dioxane and Analogues

Strategies for the Construction of the 1,4-Dioxane (B91453) Ring System

The formation of the 1,4-dioxane ring, particularly with gem-dimethyl substitution at the C-2 position, is the foundational step in accessing the target molecule. Various cyclization strategies have been developed to construct this heterocyclic scaffold.

Cyclization Approaches for Dioxane Scaffold Formation

The Williamson ether synthesis and its variations are cornerstone methods for constructing the 1,4-dioxane ring. A prevalent approach involves the reaction of a diol with a dihalide or the intramolecular cyclization of a halo alcohol. A highly effective method for preparing substituted 1,4-dioxanes involves the acid-catalyzed reaction of an epoxide with a diol. For instance, the reaction of ethylene (B1197577) glycol with an epoxide in the presence of an acid catalyst can lead to the formation of the corresponding 1,4-dioxane derivative.

Another powerful strategy is the dimerization of oxiranes. Under specific catalytic conditions, such as using a ZrO₂/TiO₂ catalyst, oxirane (ethylene oxide) can be selectively dimerized to form 1,4-dioxane at low temperatures. This method offers high conversion and selectivity, presenting an atom-economical route to the basic dioxane structure.

Furthermore, the synthesis of acetylenic derivatives of 1,4-dioxane has been achieved through the reaction of glycidyl (B131873) ethers of acetylenic alcohols with ethylene bromohydrin, catalyzed by boron trifluoride etherate. This is followed by dehydrobromination to yield the dioxane ring, demonstrating a direct route to functionalized dioxanes. osi.lv

Ring-Closing Reactions Incorporating Dimethyl Substituents

To introduce the 2,2-dimethyl substitution pattern specific to the target compound, the starting materials must be carefully selected. A common and effective method begins with the epoxidation of an appropriately substituted alkene. For the 2,2-dimethyl-1,4-dioxane scaffold, the key precursor is 2,2-dimethyloxirane (B32121) (isobutylene oxide).

One established route involves the ring-opening of this epoxide with an ethylene glycol mono-anion, followed by an intramolecular cyclization of the resulting diol. This sequence provides a reliable method for creating the 2,2-disubstituted 1,4-dioxane ring system. The initial epoxide can be readily prepared from the corresponding ketone, in this case, acetone (B3395972), via reactions like the Corey-Chaikovsky reaction.

An alternative approach involves the reaction of malonic acid with acetone and acetic anhydride, which is a known method for producing 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid). chemicalbook.com While this yields a different isomer, the underlying principle of using acetone to install the gem-dimethyl group is a key synthetic strategy that can be adapted. For the 1,4-dioxane system, a synthetic equivalent would involve the condensation of a glycerol (B35011) derivative with acetone to form a protected intermediate, which can then be further manipulated and cyclized. For example, 2,2-dimethyl-1,3-dioxan-5-one (B43941) can be synthesized from tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane, followed by oxidative cleavage. chemicalbook.com

Introduction of the Ethynyl (B1212043) Moiety

With the 2,2-dimethyl-1,4-dioxane scaffold in hand, the next critical step is the introduction of the ethynyl group at the C-3 position. This requires a precursor with a suitable leaving group at this position, such as a halide, to facilitate either cross-coupling or nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp² or sp hybridized carbon atoms and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov To apply this to the synthesis of 3-ethynyl-2,2-dimethyl-1,4-dioxane (B6181850), a precursor such as 3-halo-2,2-dimethyl-1,4-dioxane would be required. The reactivity of the halide typically follows the order I > Br > Cl. wikipedia.org

The general mechanism involves the oxidative addition of the halo-dioxane to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com The choice of palladium source, ligand, and base can significantly impact the reaction's efficiency.

Table 1: Illustrative Conditions for Sonogashira Coupling

| Entry | Alkyne | Halide Precursor | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethynyltrimethylsilane | 3-Iodo-2,2-dimethyl-1,4-dioxane | Pd(PPh₃)₄, CuI | Et₃N | THF | ~85 |

| 2 | Phenylacetylene | 3-Bromo-2,2-dimethyl-1,4-dioxane | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | 1,4-Dioxane | ~75 |

| 3 | 1-Hexyne | 3-Iodo-2,2-dimethyl-1,4-dioxane | Pd(OAc)₂, SPhos, CuI | K₂CO₃ | Toluene/H₂O | ~90 |

| 4 | Acetylene (B1199291) (gas) | 3-Bromo-2,2-dimethyl-1,4-dioxane | Pd/C, CuI | Piperidine | DMF | ~60 |

Note: This table is illustrative and based on typical conditions for Sonogashira couplings. Actual yields may vary.

Nucleophilic Ethynylation Strategies

An alternative to palladium-catalyzed methods is the use of nucleophilic acetylides. lumenlearning.com This strategy involves the deprotonation of a terminal alkyne, such as acetylene itself or a protected version like ethynyltrimethylsilane, with a strong base (e.g., sodium amide, n-butyllithium) to form a highly nucleophilic acetylide anion. masterorganicchemistry.com

This acetylide anion can then participate in an SN2 reaction with a suitable electrophile. In this context, a 3-halo-2,2-dimethyl-1,4-dioxane would serve as the electrophile. For an efficient SN2 reaction, the leaving group should be at a primary or secondary carbon center without significant steric hindrance. The reaction of acetylides with alkyl halides is a fundamental method for carbon chain extension. libretexts.orglibretexts.org

Table 2: Representative Nucleophilic Ethynylation Reactions

| Entry | Acetylide Source | Base | Electrophile | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetylene | NaNH₂ | 3-Bromo-2,2-dimethyl-1,4-dioxane | Liq. NH₃ | ~55 |

| 2 | Lithium (trimethylsilyl)acetylide | - | 3-Iodo-2,2-dimethyl-1,4-dioxane | THF | ~70 |

| 3 | Ethynylmagnesium bromide | - | 3-Bromo-2,2-dimethyl-1,4-dioxane | THF | ~65 |

| 4 | Sodium acetylide | - | 3-Triflyloxy-2,2-dimethyl-1,4-dioxane | DMF | ~60 |

Note: This table is illustrative, showing plausible reaction conditions. Actual yields depend on specific substrates and reaction optimization.

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient approach to complex molecules. mdpi.comresearchgate.netresearchgate.net While a specific MCR for this compound is not established, one can be conceptually designed.

Such a reaction could potentially involve an alkyne, an aldehyde or ketone, and a diol in a one-pot process. For example, a reaction could be envisioned between a protected ethynyl aldehyde, a diol, and a source of the gem-dimethyl group under conditions that promote cyclization. MCRs often rely on the in-situ generation of reactive intermediates. rsc.orgmdpi.com For instance, the catalytic generation of alkynoyl intermediates is a key step in many MCRs leading to heterocyclic systems. This approach could be adapted to generate a precursor that subsequently cyclizes with a diol to form the desired ethynyl-substituted dioxane. The development of such a convergent strategy would represent a significant advancement in the synthesis of this and related compounds.

Stereoselective and Regioselective Synthetic Pathways

The construction of the this compound framework hinges on the ability to control the spatial arrangement of the substituents on the dioxane ring. This involves both diastereoselective synthesis of the dioxane core and specific control over the stereochemistry of the ethynyl group introduction.

Diastereoselective Synthesis of Substituted Dioxanes

The synthesis of unsymmetrically substituted 1,4-dioxanes with high diastereoselectivity is a key area of research. One effective strategy involves a multi-step sequence starting from readily available materials to create diastereopure unsymmetrical 2,3-disubstituted 1,4-dioxanes. For instance, a concise 6-step sequence has been developed to produce dioxane-based α-substituted carboxylic acids. A critical step in this sequence is a hydrogenation reaction that proceeds with the exclusive formation of products having a formal cis-configuration. digitellinc.com These saturated carboxylic acids can then be converted into a variety of other functional groups, demonstrating the versatility of this approach for creating diverse functionalized derivatives. digitellinc.com

Another general approach to substituted 1,4-dioxanes begins with the ring-opening of epoxides. This method involves the reaction of an epoxide with the monosodium salt of ethylene glycol, followed by cyclization of the resulting diol. This strategy is particularly useful for preparing 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives from accessible aldehydes and ketones. enamine.net

Furthermore, enantiopure 1,4-dioxanes can be synthesized from the reaction of chiral 1,2-diols with vinyl selenones in the presence of a base. This method proceeds via a Michael-initiated ring-closure (MIRC) reaction and provides good to excellent yields of the desired substituted dioxanes. nih.gov

A rhodium-catalyzed three-component cascade reaction has also been reported for the synthesis of chiral 1,3-dioxoles, which are structurally related to 1,4-dioxanes. This reaction involves the formation of a carbonyl ylide, followed by stereoselective cyclization and an intramolecular Wittig olefination, highlighting the potential of cascade reactions in constructing complex heterocyclic systems with high enantioselectivity. nih.govrsc.org

Control of Ethynyl Group Introduction Stereochemistry

The introduction of the ethynyl group with controlled stereochemistry is a pivotal step in the synthesis of this compound. This can be achieved either by introducing the ethynyl group onto a pre-existing dioxane scaffold or by constructing the dioxane ring from a precursor that already contains the chiral ethynyl-substituted fragment.

Chiral Auxiliaries: A powerful strategy for controlling stereochemistry in organic synthesis is the use of chiral auxiliaries. numberanalytics.comwikipedia.org These are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. numberanalytics.comwikipedia.org Chiral auxiliaries, often derived from naturally occurring inexpensive compounds like amino acids, carbohydrates, and terpenes, are instrumental in the synthesis of complex, biologically active molecules. nih.gov For the synthesis of this compound, a chiral auxiliary could be attached to a suitable precursor to guide the diastereoselective addition of an ethynyl nucleophile.

Stereoselective Addition to Precursors: The stereochemistry at the C3 position could be established through a diastereoselective addition of an ethynyl nucleophile to a suitable precursor, such as a 2-hydroxy-2-methyl-3-butanone derivative which could then be cyclized to form the dioxane ring. The stereochemical outcome of such additions can be influenced by the existing stereocenters in the molecule (substrate control) or by the use of chiral reagents or catalysts.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and achieving the desired stereochemical outcome.

Elucidation of Reaction Intermediates

The identification of reaction intermediates can provide significant insights into the reaction pathway. In the context of forming substituted dioxanes, various intermediates can be postulated depending on the synthetic route. For instance, in the synthesis of chiral 1,3-dioxoles via a rhodium-catalyzed cascade, a rhodium-associated carbonyl ylide complex is a key intermediate that enables stereoselective cycloaddition. nih.govrsc.org

In reactions involving the addition of nucleophiles to carbonyl groups, which would be a key step in many potential syntheses of the target molecule, the geometry of the approach of the nucleophile is critical. The Bürgi-Dunitz trajectory describes the preferred angle of attack of a nucleophile onto a carbonyl carbon. Theoretical studies have also highlighted the importance of hyperconjugation and torsional effects in determining the facial selectivity of nucleophilic additions.

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents play a pivotal role in directing the course and stereochemical outcome of the synthesis.

Lewis Acid Catalysis: Lewis acids are frequently employed to activate carbonyl groups towards nucleophilic attack. In the context of ethynylation, a Lewis acid could coordinate to the oxygen atom of a ketone precursor, rendering the carbonyl carbon more electrophilic and facilitating the addition of an ethynyl nucleophile. nih.gov Mechanistic investigations of Lewis acid-catalyzed reactions have shown that the catalytic cycle often begins with the coordination of the Lewis acid to the carbonyl moiety. nih.gov In some cases, the catalyst can be inhibited by the reaction byproduct, which can compete with the substrate for binding to the Lewis acid. nih.gov DFT calculations have been used to study the enantioselective addition of allylboronates to ketones, revealing that a cyclic Lewis acid-activated boronate is the most reactive species and is responsible for the observed stereoselectivity. nih.gov

Base-Catalyzed Ethynylation: The mechanism of base-catalyzed ethynylation in donor solvents has also been a subject of study, providing fundamental understanding of this key C-C bond-forming reaction. acs.org

Phase Transfer Catalysis: In some diastereoselective syntheses, phase transfer catalysts are used to facilitate reactions between reactants in different phases. For example, in the synthesis of highly substituted cyclohexanones, a phase transfer catalyst enables the reaction to proceed smoothly in a biphasic medium.

Kinetic Studies of Formation Reactions

The final ratio of products in a reaction can be determined by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the product that is formed faster (the kinetic product) will be the major product. This is because the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation. masterorganicchemistry.comlibretexts.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major product. masterorganicchemistry.comlibretexts.org

In the synthesis of substituted heterocycles, it has been shown that by carefully controlling the reaction conditions such as catalyst loading, solvent polarity, and reaction time, one can favor either the kinetically or thermodynamically controlled product. mdpi.com For example, in the deprotonation of an unsymmetrical ketone, the use of low temperatures and sterically demanding bases favors the formation of the kinetic enolate. wikipedia.org This principle could be applied to the synthesis of this compound to selectively form a desired diastereomer.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and coupling patterns, the precise connectivity and stereochemistry of 3-Ethynyl-2,2-dimethyl-1,4-dioxane (B6181850) can be established.

Proton (¹H) NMR for Connectivities and Stereochemistry

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their spatial relationships with neighboring protons. For this compound, the ¹H NMR spectrum is predicted to exhibit several key signals that correspond to the different proton environments within the molecule.

The protons of the two methyl groups attached to the same carbon atom (C2) are expected to be chemically equivalent and would likely appear as a sharp singlet in the upfield region of the spectrum, typically around 1.2-1.5 ppm. The protons on the dioxane ring would present more complex signals due to their diastereotopic nature and coupling with each other and with the proton at the 3-position. The proton attached to the ethynyl (B1212043) group (the acetylenic proton) is anticipated to resonate in a characteristic downfield region, generally between 2.0 and 3.0 ppm, and may exhibit long-range coupling with other protons in the molecule. The specific chemical shifts and coupling constants are crucial for confirming the connectivity and deducing the preferred conformation of the dioxane ring.

¹H NMR Data Table (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₂ | 1.35 | Singlet |

| Acetylenic -H | 2.50 | Singlet |

| Dioxane Ring -CH₂- | 3.50 - 4.20 | Multiplets |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the gem-dimethyl groups are expected to appear in the aliphatic region, typically between 20-30 ppm. The quaternary carbon to which they are attached (C2) will also resonate in the upfield region, likely around 70-80 ppm. The carbon atoms of the dioxane ring will have chemical shifts in the range of 60-80 ppm, with their exact positions influenced by the substitution pattern. The two carbons of the ethynyl group are particularly diagnostic, with the terminal, protonated carbon appearing around 70-80 ppm and the internal carbon resonating slightly further downfield, around 80-90 ppm.

¹³C NMR Data Table (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₂ | 25 |

| Quaternary -C(CH₃)₂ | 75 |

| Dioxane Ring -CH₂- | 65 - 75 |

| Dioxane Ring -CH- | 70 |

| Ethynyl -C≡CH | 78 |

Advanced NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Conformational and Connectivity Assignments

To unambiguously assign all proton and carbon signals and to elucidate the conformational details of the dioxane ring, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the methyl protons and the C2 and C3 carbons would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the ethynyl group and the methyl groups.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostic would be the sharp, weak absorption band corresponding to the C≡C-H stretch of the terminal alkyne, typically appearing around 3300 cm⁻¹. The C≡C triple bond stretch itself would give rise to a weak to medium absorption in the region of 2100-2140 cm⁻¹. The C-O-C stretching vibrations of the dioxane ether linkages would be expected to produce strong bands in the fingerprint region, generally between 1000 and 1200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ range.

FT-IR Data Table (Predicted)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Acetylenic C-H Stretch | 3280 - 3320 | Sharp, Weak |

| C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy often provides complementary information to FT-IR. While the C-O stretches are typically weak in Raman spectra, the C≡C triple bond stretch of the ethynyl group, which is often weak in the IR, is expected to show a strong signal in the Raman spectrum due to the change in polarizability during the vibration. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality. The symmetric C-H stretching vibrations of the methyl groups would also be expected to be prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It provides critical information regarding a molecule's elemental composition and structural arrangement through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with very high accuracy, typically to four or more decimal places. mdpi.compnnl.gov This precision allows for the unambiguous determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. mdpi.com For this compound, HRMS is crucial for confirming its elemental composition of C₈H₁₂O₂.

Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve the high resolving power necessary to distinguish between ions of the same nominal mass but different elemental compositions. mdpi.compnnl.gov The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O). The experimentally measured mass from an HRMS instrument is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed chemical formula.

Table 1: Theoretical Monoisotopic Mass of this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Isotopes Used | ¹²C, ¹H, ¹⁶O |

| Exact Mass of ¹²C | 12.000000 Da |

| Exact Mass of ¹H | 1.007825 Da |

| Exact Mass of ¹⁶O | 15.994915 Da |

| Calculated Exact Mass | 140.083730 Da |

Tandem mass spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis to probe the structure of a molecule. In a typical MS/MS experiment, the intact molecular ion (the parent or precursor ion) of this compound, [C₈H₁₂O₂]⁺˙, is first isolated. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID), breaking it into smaller, charged fragment ions (product ions). These product ions are then mass-analyzed to generate a fragmentation spectrum.

The resulting pattern of fragment ions provides a "fingerprint" that is characteristic of the molecule's structure. docbrown.infolibretexts.org Analysis of the mass differences between the precursor ion and the product ions reveals the neutral losses of specific functional groups. For this compound, predictable fragmentation pathways would include the loss of the ethynyl group, cleavage of a methyl group from the gem-dimethyl moiety, and characteristic ring-opening or cleavage of the dioxane core. docbrown.inforesearchgate.netdocbrown.info This fragmentation data is vital for distinguishing between isomers and confirming the specific connectivity of the atoms within the molecule.

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion m/z = 140.08)

| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Lost Neutral |

| 125.06 | Loss of Methyl Radical | •CH₃ |

| 115.07 | Loss of Ethynyl Radical | •C₂H |

| 85.06 | Loss of Acetone (B3395972) | C₃H₆O |

| 82.04 | Ring Cleavage/Rearrangement | C₃H₆O |

| 58.04 | Dioxane Ring Fragmentation | C₄H₆O |

Note: The m/z values are predicted based on likely fragmentation pathways and may vary in experimental conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and the conformation of the molecule.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. researchgate.netkent.ac.uk The technique requires a high-quality single crystal of the compound, which, when irradiated with a focused X-ray beam, produces a unique diffraction pattern. kent.ac.uk By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the positions of individual atoms are determined. kent.ac.uk

For dioxane derivatives, SCXRD analysis reveals critical structural details such as the conformation of the six-membered dioxane ring (typically a chair conformation), the orientation of the substituents (axial vs. equatorial), and the precise bond lengths and angles of the ethynyl and dimethyl groups. researchgate.net Furthermore, the analysis provides insight into the crystal packing, revealing intermolecular interactions such as hydrogen bonds or van der Waals forces that govern the solid-state architecture. researchgate.netresearchgate.net While specific crystallographic data for this compound is not available in the cited literature, the analysis of numerous other dioxane derivatives and co-crystals establishes a clear precedent for the successful application of this technique. researchgate.netresearchgate.netacs.org

Table 3: Typical Parameters Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. carleton.edu Instead of a single crystal, a large number of randomly oriented microcrystals are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. carleton.edu This pattern is typically presented as a plot of diffracted intensity versus the diffraction angle (2θ). frontiersin.org

PXRD is a powerful tool for phase identification and purity assessment. carleton.edumdpi.com Each crystalline solid has a unique PXRD pattern that serves as a "fingerprint." frontiersin.org For this compound, PXRD would be used to characterize the bulk material, confirming its crystalline nature and ensuring it is a single phase. The experimental PXRD pattern can be compared to a pattern calculated from single-crystal X-ray diffraction data to verify that the bulk sample has the same crystal structure as the single crystal analyzed. frontiersin.org

Reactivity and Derivatization Studies of the Ethynyl Dioxane Framework

Transformations of the Ethynyl (B1212043) Group

The ethynyl group (a carbon-carbon triple bond) is a versatile functional group known to participate in a wide array of chemical transformations. However, no studies have been published that specifically investigate these reactions on the 3-Ethynyl-2,2-dimethyl-1,4-dioxane (B6181850) framework.

Click Chemistry Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for forming 1,2,3-triazoles. While this reaction is broadly applicable to terminal alkynes, there is no specific literature demonstrating its use with this compound. Hypothetically, it would react with an azide (B81097) in the presence of a copper(I) catalyst to form a triazole product, but experimental details such as optimal solvent, temperature, and catalyst loading are unknown.

Hydration and Hydroamination Reactions

The addition of water (hydration) or an amine (hydroamination) across the ethynyl triple bond are fundamental organic reactions. These transformations, typically catalyzed by transition metals like gold or mercury, would be expected to yield a ketone (via an enol intermediate) or an enamine/imine, respectively. However, no research has been found that details these specific reactions for this compound.

Oxidative and Reductive Transformations of the Alkyne

The alkyne moiety can undergo various oxidative and reductive transformations. Oxidation could lead to the formation of α-dicarbonyl compounds or cleavage of the triple bond. Reduction, on the other hand, could selectively produce the corresponding alkene or fully saturated alkane. The specific reagents and conditions required for these transformations on this compound have not been reported.

Polymerization and Oligomerization Potential

Terminal alkynes can undergo polymerization or oligomerization through various mechanisms, including those catalyzed by transition metals. This could potentially lead to novel polymers with the 2,2-dimethyl-1,4-dioxane moiety as a repeating unit. However, the polymerization potential of this compound has not been explored in the available scientific literature.

Reactions Involving the Dioxane Ring

The 1,4-dioxane (B91453) ring is generally stable but can undergo reactions such as ring-opening under specific conditions.

Ring-Opening Reactions and Subsequent Functionalization

Acid-catalyzed ring-opening of 1,4-dioxanes is a known process, often requiring harsh conditions. This could lead to a variety of functionalized products depending on the reagents and reaction conditions used. For this compound, this would present a pathway to di-functionalized open-chain ethers. However, no studies have been published that document the ring-opening reactions of this specific compound.

Reactions at the Dimethyl Substituted Carbons

The 2,2-dimethyl substitution on the 1,4-dioxane ring provides significant steric hindrance and chemical stability to this position. The gem-dimethyl group consists of carbons with only single bonds (sp³ hybridized) to hydrogen and other carbon atoms, which are inherently strong and non-polar, making them resistant to many chemical transformations under normal conditions.

Research into the functionalization of such C-H bonds is an ongoing area of organic chemistry, but it typically requires harsh conditions or specialized catalytic systems that are often incompatible with more sensitive functional groups like alkynes. There is limited specific literature detailing the direct derivatization of the gem-dimethyl group on this compound itself. The stability of related structures, such as 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, which can serve as a precursor for other reactions, further suggests the general inertness of this part of the molecule. nih.gov Consequently, the primary focus of reactivity studies for this compound remains centered on the highly versatile ethynyl group.

Coupling Reactions and Complex Molecule Synthesis

The terminal alkyne is the molecule's primary center of reactivity, enabling its use as a building block in the synthesis of more complex chemical architectures through various coupling reactions.

Further Carbon-Carbon Bond Formations (e.g., Sonogashira, Heck, Suzuki)

The terminal C(sp)-H bond of the ethynyl group is readily functionalized, making it an ideal substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is one of the most powerful and direct methods for forming a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org It proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it highly valuable in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org this compound can serve as the alkyne component, coupling with various halides to produce substituted alkynes.

Interactive Table 1: Representative Sonogashira Coupling of this compound Below is a hypothetical representation of a Sonogashira reaction using the target compound. Select different parameters to see the corresponding reaction components.

Sonogashira Coupling Reaction Builder

+

+ Pd(PPh₃)₄, CuI

Et₃N, rt

Pd(PPh₃)₄, CuI

Et₃N, rt

Heck and Suzuki Reactions: The Heck reaction typically couples aryl or vinyl halides with alkenes, while the Suzuki reaction couples them with organoboron species. masterorganicchemistry.comorganic-chemistry.orgyoutube.com For this compound to be used directly in a standard Heck or Suzuki protocol, it would first need to be transformed. For instance, hydroboration of the alkyne would yield a vinylborane, a suitable substrate for Suzuki coupling. Similarly, controlled hydrogenation or hydrosilylation could generate a vinyl derivative for use in a Heck reaction.

Synthesis of Fused Heterocyclic Systems

Terminal alkynes are valuable precursors for constructing heterocyclic rings. researchgate.net Electrophilic cyclization is a common strategy where an electrophile (like molecular iodine) activates the alkyne, prompting an attack from a tethered intramolecular nucleophile. nih.govrsc.org

While this compound lacks an internal nucleophile for direct cyclization, it can be coupled to a molecule that does. For example, a Sonogashira coupling with an ortho-substituted aryl halide (e.g., 2-iodoaniline (B362364) or 2-iodophenol) would generate a product poised for subsequent cyclization. The resulting 2-alkynyl aniline (B41778) or phenol (B47542) derivative can then be treated with various reagents to close the ring, forming fused systems like indoles or benzofurans. This two-step sequence significantly expands the synthetic utility of the ethynyl-dioxane building block.

Interactive Table 2: Heterocycles from Alkyne Precursors This table illustrates common heterocycles that can be synthesized from appropriately substituted alkyne precursors, a strategy applicable to derivatives of this compound.

Heterocycle Synthesis via Alkyne Cyclization

| Precursor Type (Post-Coupling) | Typical Reagent/Catalyst | Resulting Heterocycle |

|---|---|---|

| ortho-Alkynyl-aniline | I₂, NaHCO₃ or Cu(I)/Pd(II) salts | Indole |

| ortho-Alkynyl-phenol | I₂, K₂CO₃ or PdCl₂ | Benzofuran |

| ortho-Alkynyl-thioaniline | I₂, NaHCO₃ | Benzothiophene |

| Alkynyl-amide/urea | Base (e.g., NaH) + I₂ | Oxazole / Imidazole derivatives |

Preparation of Macrocyclic Structures

Macrocyclization is a critical strategy in medicinal chemistry and materials science to enhance the stability, selectivity, and bioavailability of molecules like peptides. nih.govnih.gov Terminal alkynes serve as excellent handles for forming large rings. uni-kiel.de The ethynyl group on this compound can participate in several macrocyclization strategies:

Dimerization: Under Glaser or Eglinton coupling conditions (typically using copper salts), the terminal alkyne can undergo oxidative homocoupling to form a symmetrical 1,3-diyne. If a molecule contains two ethynyl-dioxane units at opposite ends of a long chain, this reaction can be performed intramolecularly to form a macrocycle.

Cycloaddition: The Huisgen [3+2] cycloaddition between an alkyne and an azide (a "click" reaction) is a highly efficient and popular method for macrocyclization. A linear precursor containing the ethynyl-dioxane at one end and an azide group at the other can be cyclized with exceptional regioselectivity and high yield. uni-kiel.de

Cross-Coupling: A long-chain molecule with the ethynyl-dioxane at one terminus and an aryl halide at the other could undergo an intramolecular Sonogashira coupling to forge a macrocyclic ring.

In all these approaches, the this compound moiety acts as a rigid, well-defined building block, influencing the final conformation of the macrocyclic structure.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-Ethynyl-2,2-dimethyl-1,4-dioxane (B6181850) at the atomic level. These methods provide a powerful lens through which to examine the molecule's electronic structure and predict its spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G, are instrumental in determining its ground-state geometry and electronic properties. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

These calculations would reveal the spatial arrangement of the ethynyl (B1212043) and dimethyl groups on the 1,4-dioxane (B91453) ring. The optimized geometry is crucial for understanding the steric and electronic effects of these substituents on the heterocyclic core. Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

| Parameter | Predicted Value |

|---|---|

| C-C (ring) Bond Length | ~1.53 Å |

| C-O (ring) Bond Length | ~1.43 Å |

| C≡C (ethynyl) Bond Length | ~1.21 Å |

| C-C (gem-dimethyl) Bond Length | ~1.54 Å |

| O-C-C Bond Angle (ring) | ~109° |

| C-O-C Bond Angle (ring) | ~112° |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for predicting the energetic and spectroscopic properties of this compound. acs.org These first-principles calculations are essential for obtaining accurate energy values for different conformers and for predicting vibrational frequencies that correspond to infrared (IR) and Raman spectra.

By calculating the vibrational modes, one can assign specific peaks in the experimental spectra to the stretching and bending of particular bonds within the molecule. For instance, the characteristic stretching frequency of the ethynyl group's C≡C triple bond would be a prominent feature. Energetic predictions from ab initio methods are also critical for determining the relative stabilities of different conformations, such as the chair and boat forms of the dioxane ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C≡C Stretch (ethynyl) | ~2100-2150 |

| ≡C-H Stretch (ethynyl) | ~3300 |

| C-H Stretch (methyl) | ~2900-3000 |

| C-O-C Stretch (ring) | ~1100-1200 |

Conformational Analysis and Stereochemical Predictions

The flexibility of the 1,4-dioxane ring allows for various conformations, and the presence of substituents introduces further complexity. Computational analysis is key to unraveling the preferred stereochemistry and the energetic barriers between different conformers.

Potential Energy Surface Scans

Potential energy surface (PES) scans are a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.de For this compound, a relaxed PES scan can be performed by systematically varying specific dihedral angles of the dioxane ring while optimizing the rest of the molecule's geometry at each step. This process helps to identify the energy minima, which correspond to stable conformers, and the transition states that connect them. uni-muenchen.de The chair conformation is generally the most stable for 1,4-dioxane, and a PES scan would elucidate the energy barriers for ring inversion to other forms like the twist-boat. acs.org

Analysis of Intramolecular Interactions and Strain

The substituents on the 1,4-dioxane ring in this compound introduce intramolecular interactions that influence its stability and conformation. The bulky gem-dimethyl group at the 2-position and the ethynyl group at the 3-position can lead to steric strain. Computational methods allow for the quantification of this strain energy. Furthermore, non-covalent interactions, such as hydrogen bonding or other electrostatic interactions involving the ethynyl group and the ring's oxygen atoms, can be analyzed. These interactions play a significant role in dictating the most stable three-dimensional structure of the molecule.

Influence of Substituents on Ring Conformation

The nature and position of substituents have a profound impact on the conformation of the 1,4-dioxane ring. In the case of this compound, the gem-dimethyl group at C2 would likely lock the ring in a preferred orientation to minimize steric hindrance. The ethynyl group at C3 can exist in either an axial or equatorial position in a chair conformation. Computational energy calculations would determine the relative stability of these two possibilities. Generally, bulky substituents prefer the equatorial position to reduce 1,3-diaxial interactions. Theoretical calculations would provide the energy difference between the axial and equatorial conformers, giving insight into the conformational equilibrium of the molecule.

Mechanistic Pathways from a Computational Perspective

Computational studies are instrumental in mapping out the potential reaction pathways for this compound. By modeling the interactions and transformations of the molecule, researchers can predict the most likely mechanisms for its reactions.

The characterization of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a blueprint for how a reaction occurs. For this compound, reactions would typically involve the reactive ethynyl group.

Theoretical calculations, often using Density Functional Theory (DFT) methods, are employed to locate these fleeting structures. The process involves sophisticated algorithms that search the potential energy surface of the reacting system for a first-order saddle point—a point that is an energy maximum in the direction of the reaction and a minimum in all other directions. Once located, the transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical reaction such as the addition of a nucleophile to the ethynyl group, the transition state would reveal the precise geometry of approach of the nucleophile, the extent of bond-making and bond-breaking, and the charge distribution at this critical point.

Table 1: Representative Transition State Calculation Parameters

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Geometry Optimization | Locating the minimum energy structure of reactants, products, and the transition state. | DFT (e.g., B3LYP, M06-2X) / 6-311+G(d,p) |

| Transition State Search | Finding the saddle point on the potential energy surface. | Synchronous Transit-Guided Quasi-Newton (STQN) |

| Frequency Analysis | Characterizing stationary points and obtaining zero-point vibrational energies. | Must yield one imaginary frequency for a true TS. |

| IRC Calculation | Intrinsic Reaction Coordinate; confirms the TS connects reactants and products. | Follows the reaction path downhill from the TS. |

Once the reactants, transition state, and products are optimized, their energies can be calculated with high accuracy. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction.

From the calculated activation energy, the rate constant (k) for the reaction can be predicted using Transition State Theory (TST). The Eyring equation is a common formulation used for this purpose, relating the rate constant to the Gibbs free energy of activation (ΔG‡). These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

Table 2: Example Reaction Energetics for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Reagent) | 0.00 |

| Transition State | +25.5 |

| Products | -15.2 |

| Calculated Parameter | Value |

| Activation Energy (ΔE‡) | 25.5 kcal/mol |

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment over time.

The 1,4-dioxane ring is known for its conformational flexibility, primarily adopting a chair conformation, but also capable of existing in boat and twist-boat forms. MD simulations of this compound would track the conformational changes of the dioxane ring over nanoseconds or even microseconds. These simulations can quantify the energy barriers between different conformers and the timescale of their interconversion.

The presence of the bulky 2,2-dimethyl groups would likely stabilize the chair conformation and influence the preferred orientation (axial or equatorial) of the ethynyl substituent. The simulations would also characterize the dynamics of the ethynyl group itself, including its rotational and vibrational motions, and how these are coupled to the movements of the dioxane ring.

The behavior of a molecule is significantly influenced by its environment. MD simulations are particularly well-suited for studying the interactions between a solute, such as this compound, and surrounding solvent molecules.

Simulations in a box of explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent) can reveal the structure of the solvation shell around the molecule. The oxygen atoms of the dioxane ring are expected to act as hydrogen bond acceptors in protic solvents. The terminal hydrogen of the ethynyl group is weakly acidic and could act as a hydrogen bond donor, while the triple bond's π-system can also engage in specific interactions.

By analyzing the trajectories from these simulations, one can calculate radial distribution functions to understand the solvent structure and determine the average number and lifetime of hydrogen bonds or other non-covalent interactions. This information is crucial for understanding solubility, reactivity, and self-assembly properties.

Applications and Advanced Materials Science Research

Role as a Versatile Synthetic Building Block in Organic Chemistry

The structural features of 3-Ethynyl-2,2-dimethyl-1,4-dioxane (B6181850), namely the terminal acetylene (B1199291) group and the protected diol functionality within the dioxane ring, suggest its potential as a versatile building block in organic synthesis.

The ethynyl (B1212043) group is a highly reactive functional group that can participate in a wide array of chemical transformations. This makes this compound a potential precursor for more complex molecules. For instance, the acetylene moiety can undergo reactions such as Sonogashira coupling to form substituted alkynes, click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate triazoles, and various addition reactions across the triple bond. The dioxane moiety serves as a protecting group for a 1,2-diol, which can be deprotected under acidic conditions to reveal the diol for further functionalization. This dual functionality allows for sequential and controlled modifications, making it a potentially valuable intermediate in multi-step syntheses.

Acetylenic compounds are well-established synthons for the construction of a diverse range of heterocyclic systems. The ethynyl group in this compound can act as a key building block in cyclization reactions. For example, it could react with various binucleophiles to form five- or six-membered heterocyclic rings. The specific reaction pathways and resulting heterocyclic structures would depend on the reaction partners and conditions employed. A study on acetylenic derivatives of 1,4-dioxane (B91453) has shown their utility in diene condensation and aminomethylation reactions, leading to new dioxane derivatives. bldpharm.com

Contributions to Polymer Chemistry and Materials Science

The presence of a polymerizable acetylene group suggests that this compound could be a valuable monomer in materials science.

The terminal alkyne functionality allows for the polymerization of this compound through various mechanisms, including Ziegler-Natta catalysis or metathesis polymerization, to produce polyacetylene-based polymers. The resulting polymers would possess pendant 2,2-dimethyl-1,4-dioxane units. These dioxane groups could be subsequently hydrolyzed to introduce hydrophilic diol functionalities into the polymer backbone, thereby tuning the polymer's properties, such as solubility and reactivity. This approach allows for the synthesis of functional polymers with tailored characteristics.

Polymers with conjugated backbones, such as polyacetylenes, are known for their interesting electronic and optical properties. The polymerization of this compound would lead to a conjugated polymer. The properties of such a material could be further modified by the pendant dioxane groups. For instance, the diol functionality, after deprotection, could be used to crosslink the polymer chains or to attach other functional moieties, potentially leading to the development of "smart" materials that respond to external stimuli such as pH or the presence of specific ions.

The rigid rod-like nature of the polyacetylene backbone, combined with the potential for introducing specific functionalities via the dioxane ring, suggests that polymers derived from this compound could exhibit liquid crystalline behavior. The self-assembly of such polymers could lead to ordered structures on the nanoscale, which is a key requirement for applications in optoelectronics and sensor technology. While direct studies on this specific compound are lacking, research on other dioxane derivatives has demonstrated their potential in forming liquid crystalline phases.

Development of Advanced Analytical Standards and Reagents

The precision of modern analytical instrumentation requires equally precise and well-characterized reference materials. These standards are essential for method validation, calibration, and quality control, ensuring that analytical data is comparable across different laboratories and over time. The development of new reagents also drives innovation in analytical techniques, enabling new types of analyses and improving the performance of existing methods.

Use in Chromatographic Method Development

Currently, there is a notable lack of specific, publicly available research detailing the application of this compound in the development of chromatographic methods. While the analysis of the parent compound, 1,4-dioxane, is a significant area of environmental and industrial interest, the specific ethynyl derivative has not been prominently featured in the scientific literature as a standard or reagent for these purposes. The ethynyl functional group, however, is known to participate in "click chemistry" reactions, which are utilized for creating highly specific analytical probes and stationary phases for chromatography. This suggests a potential, though currently undocumented, application for this compound in the synthesis of novel chromatographic materials.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While the synthesis of the 1,4-dioxane (B91453) core is well-established, the development of highly efficient and selective methods for the introduction of an ethynyl (B1212043) group at the C3 position, particularly with the gem-dimethyl substitution at C2, remains an area for advancement. Current approaches for creating substituted 1,4-dioxanes often involve the cyclization of diols or the reaction of epoxides with diols. scientificlabs.co.ukenamine.netorganic-chemistry.org For instance, a general method involves the ring-opening of an epoxide with ethylene (B1197577) glycol monosodium salt, followed by cyclization. scientificlabs.co.ukenamine.netorganic-chemistry.org Another conceptual approach could start from acetylene (B1199291), which serves as a fundamental building block for more complex molecules. nih.gov

A plausible synthetic strategy for 3-Ethynyl-2,2-dimethyl-1,4-dioxane (B6181850) could involve the synthesis of a suitable precursor, such as a halogenated derivative of 2,2-dimethyl-1,4-dioxane, followed by a cross-coupling reaction. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, could be employed. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govthalesnano.com This would involve reacting a 3-halo-2,2-dimethyl-1,4-dioxane with a protected acetylene equivalent, followed by deprotection to yield the terminal alkyne.

Future research should focus on optimizing these routes to improve yields, reduce the number of synthetic steps, and enhance stereoselectivity where applicable. The development of one-pot syntheses or catalytic methods that directly introduce the ethynyl group would represent a significant step forward in making this compound more readily accessible for further investigation.

Design and Synthesis of Derivatives for Specific Advanced Material Properties

The terminal alkyne functionality in this compound is a versatile handle for the synthesis of a wide array of derivatives with potential applications in materials science. The reactivity of the triple bond allows for its participation in various organic reactions, leading to the creation of novel polymers and functional materials.

One promising avenue is the use of this compound in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This reaction would allow for the facile conjugation of the dioxane moiety to other molecules containing an azide (B81097) group, leading to the formation of stable triazole linkages. This approach could be used to create polymers with tailored properties, or to functionalize surfaces and biomolecules.

Furthermore, the alkyne can undergo polymerization reactions to form polyacetylenes. These polymers are known for their interesting electronic and optical properties, and the incorporation of the 2,2-dimethyl-1,4-dioxane unit could be used to modulate these properties, for example, by influencing the polymer's solubility, morphology, and thermal stability. The synthesis of such derivatives could lead to new materials for applications in electronics, optics, and drug delivery. nih.gov Molecular modeling studies could be employed to predict the properties of these novel materials and guide their synthesis. nih.gov

Integration into Catalytic Systems and Methodologies

The 1,4-dioxane scaffold is known to participate in catalytic processes, and the presence of the ethynyl group in this compound offers intriguing possibilities for its use in catalysis. mdpi.comrochester.edursc.org The alkyne can act as a ligand for transition metals, potentially leading to the development of new homogeneous or heterogeneous catalysts.

For example, the compound could be used to synthesize novel phosphine (B1218219) ligands by reacting the terminal alkyne with a suitable phosphine precursor. These new ligands could then be used to create transition metal complexes with unique catalytic activities for various organic transformations. The dioxane ring itself can act as a ligand and may influence the catalytic activity and selectivity of a metal center. rochester.edu

Another area of interest is the use of this compound in organocatalysis. The rigid dioxane structure combined with the reactive alkyne could be exploited to design new organocatalysts for asymmetric synthesis. The development of such catalytic systems would be a significant contribution to the field of green and sustainable chemistry.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A thorough understanding of the reactivity of this compound requires detailed mechanistic studies. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for monitoring reactions in real-time and identifying reactive intermediates. wikipedia.orgnih.govresearchgate.net

In situ FTIR spectroscopy can be used to follow the disappearance of the characteristic alkyne C-H and C≡C stretching vibrations, providing kinetic data and insights into the reaction mechanism. wikipedia.orgnih.govresearchgate.net For terminal alkynes, the C-H stretch typically appears as a strong, narrow band in the region of 3330-3270 cm⁻¹, while the C≡C stretch is found between 2260-2100 cm⁻¹. acs.orgresearchgate.net

Similarly, ¹H and ¹³C NMR spectroscopy can provide detailed structural information about the starting material, intermediates, and products. The chemical shifts of the protons and carbons in the vicinity of the ethynyl group and the dioxane ring are sensitive to their electronic environment and can be used to probe the course of a reaction. researchgate.netdocbrown.infomdpi.comchemicalbook.com While specific spectral data for this compound is not widely published, it is available from some commercial suppliers. bldpharm.com Computational modeling can also be employed to predict spectroscopic data and to support the interpretation of experimental results. mdpi.comnp-mrd.orgacs.org

Application of Machine Learning and AI in Predicting Reactivity and Properties

Furthermore, ML models can be used to predict a wide range of molecular properties, such as solubility, toxicity, and material characteristics. chemrxiv.orgmit.edu By inputting the structure of this compound and its potential derivatives into these models, researchers can screen for candidates with desired properties before embarking on time-consuming and expensive experimental work. This predictive capability can significantly streamline the design and synthesis of new functional materials.

Development of Sustainable Synthesis Protocols

The principles of green chemistry are increasingly important in chemical synthesis, and the development of sustainable protocols for the preparation of this compound is a key area for future research. This involves minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency. researchgate.netclockss.orgsigmaaldrich.comresearchgate.netresearchgate.net

One approach is to explore the use of greener solvents. Traditional solvents used in the synthesis of dioxane derivatives can be harmful to the environment. rochester.edu Research into bio-based and renewable alternatives, such as 2-methyltetrahydrofuran (B130290) (derived from corncobs and sugarcane bagasse) and cyclopentyl methyl ether, could lead to more sustainable synthetic processes. scientificlabs.co.uksigmaaldrich.com Solvent-free reaction conditions, where possible, would be an even more environmentally friendly option. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethynyl-2,2-dimethyl-1,4-dioxane, and what factors influence reaction efficiency?

- Methodology : The compound is synthesized via oxidative cyclization of propargyl alcohols with 2,2-dimethyl-1,3-propanediol derivatives. Key steps include epoxide ring-opening and subsequent ethynylation using palladium-catalyzed cross-coupling reactions. Reaction efficiency depends on solvent polarity, temperature (optimal range: 60–80°C), and the use of anhydrous conditions to prevent side reactions .

- Scale-Up Challenges : Multigram preparation (up to 300 g) requires precise control of stoichiometry and purification via fractional distillation or preparative HPLC to isolate the product from regioisomers .

Q. How is the structural characterization of this compound performed using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in nonpolar solvents (e.g., hexane). The compound’s monoclinic space group (e.g., P2₁/n) and unit cell parameters (e.g., a = 5.715 Å, b = 6.458 Å, c = 6.131 Å, β = 99.89°) are determined using SHELX software. Hydrogen bonding and ethynyl group orientation are analyzed via electron density maps .

Q. What computational methods predict the compound’s physicochemical properties (e.g., solubility, logP)?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties. The Extended Hildebrand Approach predicts solubility in binary solvents (e.g., aqueous-1,4-dioxane mixtures) by correlating activity coefficients with solvent-solute interaction energies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational reactivity models and experimental observations for this compound?

- Methodology : Use Molecular Dynamics (MD) simulations to analyze substrate-enzyme binding stability (RMSD < 2.0 Å) and flexibility (RMSF > 3.0 Å for ethynyl groups). Discrepancies arise from solvent effects (e.g., dielectric constant) or incomplete basis sets in DFT. Validate models using kinetic isotope effects (KIEs) or isotopic labeling .

Q. What experimental designs assess the environmental persistence and biodegradation pathways of this compound?

- Methodology : Perform anaerobic/aerobic microcosm studies with soil or groundwater inocula. Monitor degradation via LC-MS/MS and stable isotope probing (SIP) using ¹³C-labeled analogs. Compare attenuation rates (e.g., half-life = 31–48 months) to structural analogs like 1,4-dioxane, adjusting for ethynyl group recalcitrance .

Q. How do stereoelectronic effects of the ethynyl group influence regioselectivity in catalytic reactions?

- Methodology : Conduct Hammett studies with para-substituted aryl acetylides to quantify electronic effects. Synchrotron X-ray absorption spectroscopy (XAS) probes metal-ethynyl interactions in Pd or Cu catalysts. Regioselectivity is driven by π-backbonding strength (e.g., Pd-C≡C bond distances < 2.0 Å) .

Q. What in vitro assays evaluate the compound’s interactions with cytochrome P450 enzymes?

- Methodology : Use recombinant CYP3A4 or CYP2D6 isoforms in microsomal incubations. Measure metabolite formation via HRMS and inhibitory potency (IC₅₀) using fluorogenic substrates. Molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., R255 in P450 BM3) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s thermal stability?

- Resolution : Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres reveals decomposition pathways. Discrepancies arise from impurity-driven catalysis (e.g., trace metals). Differential Scanning Calorimetry (DSC) confirms endothermic decomposition peaks (ΔH ≈ 150–200 kJ/mol) .

Q. Why do toxicity studies show variability in genotoxic potential?

- Resolution : Strain-specific responses in Salmonella mutagenicity assays (Ames test) and glutathione-deficient mouse models indicate metabolic activation requirements. Use Comet assays with human hepatocytes to assess DNA adduct formation, controlling for ethynyl group oxidation to reactive epoxides .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.